molecular formula C21H29N3O4 B3015376 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate CAS No. 1491161-07-9

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate

Cat. No.: B3015376
CAS No.: 1491161-07-9
M. Wt: 387.48
InChI Key: QWAXOPIZKHXEOB-UHFFFAOYSA-N
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Description

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including a cyano group, carbamoyl group, and phenylformamido group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Carbamoyl Intermediate

    • Starting with 1,2-dimethylpropylamine, the compound is reacted with cyanogen bromide (BrCN) to introduce the cyano group, forming 1-cyano-1,2-dimethylpropylamine.
    • This intermediate is then reacted with ethyl chloroformate to form the carbamoyl derivative.
  • Synthesis of the Phenylformamido Intermediate

    • 3-methyl-2-aminobutanoic acid is reacted with phenyl isocyanate to form the phenylformamido derivative.
  • Coupling Reaction

    • The carbamoyl intermediate is then coupled with the phenylformamido intermediate under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time.

    Purification Techniques: Crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or phenylformamido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).

    Coupling Reagents: Dicyclohexylcarbodiimide, 4-dimethylaminopyridine.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and multiple functional groups, which may interact with biological targets.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the carbamoyl and phenylformamido groups could enhance binding affinity through hydrophobic interactions or additional hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)propanoate: Similar structure but with a propanoate instead of a butanoate group.

    1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)pentanoate: Similar structure but with a pentanoate group.

Uniqueness

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate is unique due to its specific combination of functional groups, which can confer unique reactivity and binding properties

Properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 2-benzamido-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-13(2)17(23-19(26)16-10-8-7-9-11-16)20(27)28-15(5)18(25)24-21(6,12-22)14(3)4/h7-11,13-15,17H,1-6H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXOPIZKHXEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C(=O)NC(C)(C#N)C(C)C)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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